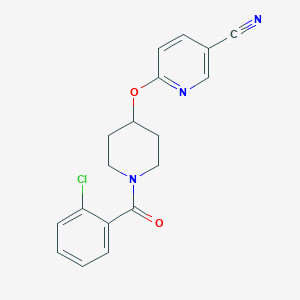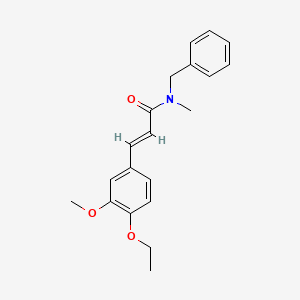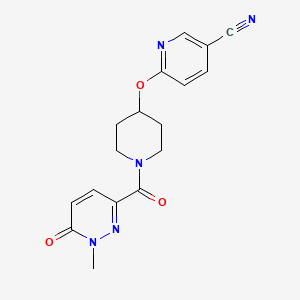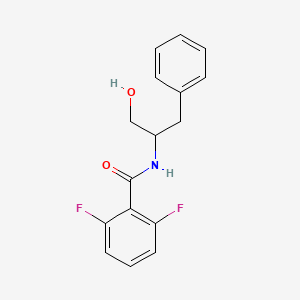![molecular formula C11H20ClNO2 B2378112 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide CAS No. 2411314-75-3](/img/structure/B2378112.png)
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IAA or Indole-3-acetamide, and it is a derivative of the plant hormone, Indole-3-acetic acid (IAA).
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is not fully understood. However, it is believed that this compound works by mimicking the action of the natural plant hormone, Indole-3-acetic acid (IAA). IAA is known to regulate plant growth and development by promoting cell division and elongation. It is believed that IAA and its derivatives work by binding to specific receptors in the plant cell, which activates a signaling pathway that leads to the desired physiological response.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can have various biochemical and physiological effects on plants. These effects include increased root growth, increased plant yield, and improved plant stress tolerance. Additionally, IAA and its derivatives have been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide in lab experiments is its potency. This compound is highly active and can produce significant effects at low concentrations. Additionally, IAA and its derivatives are relatively easy to synthesize, making them readily available for research purposes. However, one of the limitations of using IAA in lab experiments is its instability. This compound is highly sensitive to light and heat, which can lead to its degradation over time.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide. One of the most promising areas of research is its potential applications in the field of cancer treatment. Studies have shown that IAA and its derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. Additionally, research can be conducted to explore the use of IAA in improving plant stress tolerance and increasing plant yield in various crops.
Synthesemethoden
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can be synthesized by reacting Indole-3-acetic acid with chloroacetyl chloride and isopropyl oxalate. This reaction results in the formation of IAA oxalyl chloride, which is then reacted with isopropyl oxalate to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of plant growth and development. Studies have shown that IAA is a potent plant growth regulator that can promote root growth and increase plant yield.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(2)10-5-9(3-4-15-10)7-13-11(14)6-12/h8-10H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEZYGMMKFSLLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)
![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B2378049.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378051.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)